(5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone
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Overview
Description
(5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position of the pyridine ring, and a morpholin-4-yl-methanone group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Morpholin-4-yl-methanone: The brominated intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the morpholin-4-yl-methanone moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
(5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholin-4-yl-methanone group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-4-methyl-pyridin-2-yl)-methyl-amine: Similar structure but with a methyl-amine group instead of morpholin-4-yl-methanone.
2-(5-Bromo-4-methyl-pyridin-2-yl)-ethylamine: Similar structure but with an ethylamine group instead of morpholin-4-yl-methanone.
Uniqueness
(5-Bromo-4-methyl-pyridin-2-yl)-morpholin-4-yl-methanone is unique due to the presence of the morpholin-4-yl-methanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-10(13-7-9(8)12)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCEVMHBIMLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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